

# Application Note: Laboratory-Scale Synthesis of 1,11-Undecanediol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Undecane-1,11-diol

Cat. No.: B1200210

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## Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of 1,11-undecanediol, a valuable  $\alpha,\omega$ -diol used as a monomer in polymer production and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.<sup>[1][2]</sup> The synthesis is achieved through the reduction of undec-10-enoic acid (undecylenic acid) using lithium aluminum hydride (LAH). This method offers a reliable route to high-purity 1,11-undecanediol. This document outlines the reaction mechanism, a detailed experimental protocol, and the characterization of the final product.

## Introduction

1,11-Undecanediol (also known as undecamethylene glycol) is a linear aliphatic diol with hydroxyl groups at the terminal positions of an eleven-carbon chain.<sup>[3]</sup> Its structure,  $\text{HO}-(\text{CH}_2)_{11}-\text{OH}$ , makes it a useful building block in organic synthesis. It is a white crystalline powder at room temperature with a melting point in the range of 62-65°C.<sup>[3]</sup> The synthesis described herein involves the reduction of both the carboxylic acid and the terminal double bond of undecylenic acid using a strong reducing agent, lithium aluminum hydride.

## Reaction Mechanism

The synthesis of 1,11-undecanediol from undecylenic acid using lithium aluminum hydride (LAH) proceeds in two main reduction steps. First, the highly reactive LAH reduces the carboxylic acid group to a primary alcohol. This process involves the initial deprotonation of the acidic carboxylic proton, followed by the nucleophilic attack of hydride ions ( $\text{H}^-$ ) from the  $\text{AlH}_4^-$  complex to the carbonyl carbon. An intermediate aldehyde is formed which is then further reduced to the primary alcohol. Concurrently, the terminal double bond of undecylenic acid is also saturated by the LAH to form the corresponding alkane. The overall reaction transforms the unsaturated carboxylic acid into a saturated diol.

## Experimental Protocol

### Materials:

- Undec-10-enoic acid (Undecylenic acid, >98%)
- Lithium aluminum hydride (LAH), powder
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 10% Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Dichloromethane
- Hexane
- Ethyl acetate

### Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with stir bar

- Heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration
- Nitrogen gas inlet

Procedure:

- **Reaction Setup:** A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and assembled while hot under a stream of dry nitrogen.
- **LAH Suspension:** In the flask, 2.5 g (66 mmol) of lithium aluminum hydride powder is carefully weighed and suspended in 150 mL of anhydrous diethyl ether. The suspension is stirred to ensure it is well-mixed.
- **Addition of Undecylenic Acid:** A solution of 10.0 g (54 mmol) of undec-10-enoic acid in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred LAH suspension over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred and heated to reflux for 4 hours to ensure the complete reduction of the carboxylic acid and the double bond.
- **Quenching:** The flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 2.5 mL of water, followed by 2.5 mL of 15% aqueous sodium hydroxide, and then 7.5 mL of water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
- **Work-up:** The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed with three 20 mL portions of diethyl ether.

- **Extraction:** The combined organic filtrates are transferred to a separatory funnel and washed with 50 mL of 10% sulfuric acid, followed by 50 mL of water, and finally 50 mL of brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,11-undecanediol.
- **Purification:** The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford pure 1,11-undecanediol as a white crystalline solid.

## Data Presentation

Parameter	Value	Reference
Starting Material	Undec-10-enoic acid	
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	[4]
Molecular Weight	184.28 g/mol	[4]
Product	1,11-Undecanediol	
Molecular Formula	C <sub>11</sub> H <sub>24</sub> O <sub>2</sub>	[3][5]
Molecular Weight	188.31 g/mol	[3][5]
Melting Point	62-65 °C	[3]
Boiling Point	318.7 °C at 760 mmHg	[3]
Appearance	White crystalline powder	[2]
Expected Yield	85-95%	Estimated based on similar reductions

## Characterization Data

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):

- δ 3.64 (t, 4H, -CH<sub>2</sub>OH)
- δ 1.56 (p, 4H, -CH<sub>2</sub>CH<sub>2</sub>OH)

- $\delta$  1.29 (br s, 14H,  $-(\text{CH}_2)_7-$ )

- $\delta$  1.5-2.0 (br s, 2H, -OH)

$^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):

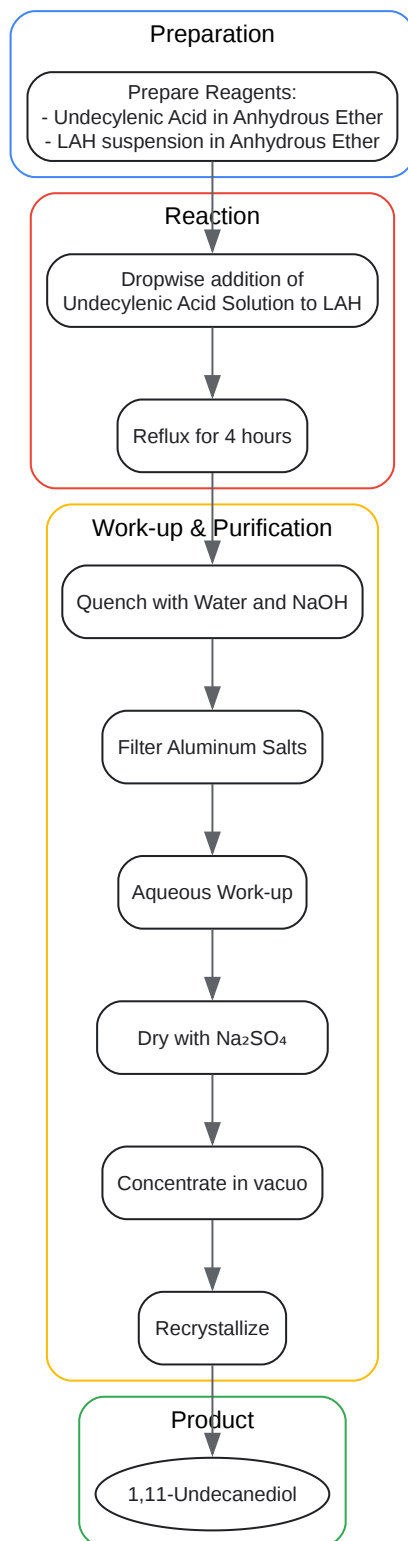
- $\delta$  63.1 ( $-\text{CH}_2\text{OH}$ )
- $\delta$  32.8 ( $-\text{CH}_2\text{CH}_2\text{OH}$ )
- $\delta$  29.6
- $\delta$  29.5
- $\delta$  29.4
- $\delta$  25.7

FTIR (KBr):

- 3200-3600  $\text{cm}^{-1}$  (broad, O-H stretch)[3]
- 2800-3000  $\text{cm}^{-1}$  (sharp, C-H stretch)[3]
- 1000-1300  $\text{cm}^{-1}$  (intense, C-O stretch)[3]
- 1450-1470  $\text{cm}^{-1}$  (medium,  $\text{CH}_2$  bend)[3]

## Workflow Diagram

## Synthesis of 1,11-Undecanediol Workflow

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Caption: Workflow for the synthesis of 1,11-undecanediol.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)